molecular formula C22H22N2O5 B2583850 N-(2-ethoxyphenyl)-3-(oxolane-2-amido)-1-benzofuran-2-carboxamide CAS No. 872609-09-1

N-(2-ethoxyphenyl)-3-(oxolane-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2583850
CAS No.: 872609-09-1
M. Wt: 394.427
InChI Key: IWMQNVIYIVGGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-(oxolane-2-amido)-1-benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative intended for research use only. This compound is part of a class of molecules known for diverse biological activities, with scientific literature highlighting the significant neuroprotective and antioxidant potential of structurally related benzofuran-2-carboxamides . Studies on similar 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated potent protective effects against NMDA-induced excitotoxic damage in rat cortical neuronal cells, with efficacy comparable to well-known NMDA antagonists like memantine . The core benzofuran scaffold is a privileged structure in medicinal chemistry, found in several marketed drugs and investigated for its ability to interact with multiple biological targets . The specific molecular architecture of this compound, which features a benzofuran core appended with an ethoxyphenyl amide and an oxolane (tetrahydrofuran) amide group, is designed to explore structure-activity relationships, particularly the contribution of hydrophobic binding pockets and hydrogen bonding to biological activity . Researchers can utilize this chemical in various investigations, including screening for novel neuroprotective agents , evaluating compounds for reactive oxygen species (ROS) scavenging activity , and studying the inhibition of lipid peroxidation in model systems . The compound is offered for chemical research and early discovery efforts. As with many rare and unique chemicals in this category, comprehensive analytical data may not be available. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-6,8-11,18H,2,7,12-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMQNVIYIVGGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(oxolane-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

    Amidation: The oxolane-2-amido group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(oxolane-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(oxolane-2-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The compound’s closest analogs involve substitutions at the benzofuran core or modifications to the amide-linked side chains. Below are comparisons with two structurally related compounds:

Compound A : N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
  • Substituents :
    • 3,6-Dimethyl groups on the benzofuran core.
    • 2-chlorobenzyl and 1,1-dioxidotetrahydrothiophen (sulfone-containing heterocycle) as amide substituents.
  • Key Differences: The sulfone group in Compound A enhances polarity and metabolic stability compared to the oxolane group in the target compound.
Compound B : N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide
  • Substituents :
    • 2-ethylbutanamido group at the 3-position of benzofuran.
    • Identical 2-ethoxyphenyl carboxamide group as the target compound.
  • Key Differences :
    • The linear 2-ethylbutanamido chain in Compound B increases lipophilicity, whereas the oxolane-2-amido group in the target compound introduces a rigid, oxygen-containing heterocycle, likely improving aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Formula C₂₂H₂₄N₂O₅ (estimated) C₂₃H₂₃ClN₂O₄S C₂₃H₂₆N₂O₄
Molecular Weight ~420.44 g/mol 482.96 g/mol 394.47 g/mol
Key Substituents Oxolane-2-amido, 2-ethoxyphenyl 3,6-dimethyl, sulfone, chlorobenzyl 2-ethylbutanamido, 2-ethoxyphenyl
Polarity Moderate (oxygen-rich) High (sulfone group) Low (aliphatic chain)
Predicted Solubility Moderate (heterocyclic oxygen) Low (sulfone and chlorobenzyl) Poor (lipophilic chain)

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